molecular formula C18H33NSn B1312957 2-Methyl-6-(tributylstannyl)pyridine CAS No. 259807-95-9

2-Methyl-6-(tributylstannyl)pyridine

Cat. No.: B1312957
CAS No.: 259807-95-9
M. Wt: 382.2 g/mol
InChI Key: USKQYZHWJZDNCM-UHFFFAOYSA-N
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Description

2-Methyl-6-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . It is a derivative of pyridine, where the hydrogen atom at the 6-position is replaced by a tributylstannyl group. This compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

2-Methyl-6-(tributylstannyl)pyridine is used in various scientific research applications, including:

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has hazard statements H301, H312, H315, H319, H360FD, H372, and H410 .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its ability to form stable bonds with carbon atoms. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between this compound and cytochrome P450 involves the formation of a complex that facilitates the transfer of electrons, thereby influencing the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through its stannyl group, which can form covalent bonds with nucleophilic sites on these molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA . This interaction can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the stannyl group to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For instance, the binding of this compound to cytochrome P450 can result in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of its substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation of this compound can lead to the formation of by-products that may have different effects on cellular functions . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and can be observed in various tissues, including the liver, kidneys, and brain .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . This compound can be metabolized to form various intermediates that can further interact with other enzymes and cofactors . The metabolism of this compound can affect metabolic flux and the levels of metabolites in cells . Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound within these compartments can affect its activity and function, leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(tributylstannyl)pyridine can be synthesized through the stannylation of 2-methyl-6-bromopyridine using tributyltin chloride in the presence of a palladium catalyst. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tributylstannyl)pyridine undergoes various types of reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific electrophile used in the cross-coupling reaction. For example, coupling with an aryl halide would yield a biaryl compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 5-Methyl-2-(tributylstannyl)pyridine
  • 2-Methyl-5-(tributylstannyl)pyridine
  • 3-Methyl-5-(tributylstannyl)pyridine

Uniqueness

2-Methyl-6-(tributylstannyl)pyridine is unique due to the specific positioning of the tributylstannyl group at the 6-position of the pyridine ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

tributyl-(6-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKQYZHWJZDNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466737
Record name 2-Methyl-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259807-95-9
Record name 2-Methyl-6-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259807-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(tri-n-butylstannyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution containing 2-bromo-6-methylpyridine (1.48 g, 8.63 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.39 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (4.21 mL, 12.94 mmol), stirred at −78° C. for 4 hours, quenched with saturated ammonium chloride solution, and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.39 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
4.21 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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